3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole
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Overview
Description
3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole: is a heterocyclic compound that features a thiadiazole ring substituted with a methyl group and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-thiol with oxetan-3-ol in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a temperature range of 0-50°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the thiadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, reduced thiadiazole derivatives.
Substitution Products: Various substituted thiadiazole and oxetane derivatives.
Scientific Research Applications
Chemistry: 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties may enhance the performance of these products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
3-Methyl-1,2,4-thiadiazole: Lacks the oxetane ring, making it less versatile in certain applications.
5-(Oxetan-3-yloxy)-1,2,4-thiadiazole: Lacks the methyl group, which may affect its reactivity and properties.
3-Methyl-5-(oxetan-3-yloxy)-1,3,4-thiadiazole: Different ring structure, leading to different chemical and biological properties.
Uniqueness: 3-Methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole is unique due to the presence of both the oxetane ring and the thiadiazole ring with a methyl substitution. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-5-(oxetan-3-yloxy)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-4-7-6(11-8-4)10-5-2-9-3-5/h5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMADDLLUMSHHHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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